
(4-Azidobutan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Azidobutan-2-yl)benzene is an organic compound characterized by the presence of an azido group attached to a butyl chain, which is further connected to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Azidobutan-2-yl)benzene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromobutan-2-ylbenzene.
Azidation Reaction: The bromine atom in 4-bromobutan-2-ylbenzene is substituted with an azido group using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-bromobutan-2-ylbenzene are prepared and subjected to azidation using sodium azide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
化学反应分析
Types of Reactions
(4-Azidobutan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN₃) in DMF or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: (4-Aminobutan-2-yl)benzene.
Cycloaddition: 1,2,3-Triazole derivatives.
科学研究应用
(4-Azidobutan-2-yl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds.
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
作用机制
The mechanism of action of (4-Azidobutan-2-yl)benzene depends on the specific reaction it undergoes. For example:
Substitution Reactions:
Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition Reactions: The azido group undergoes cycloaddition with alkynes to form triazoles, which are stable and bioorthogonal.
相似化合物的比较
Similar Compounds
(4-Bromobutan-2-yl)benzene: Precursor to (4-Azidobutan-2-yl)benzene.
(4-Aminobutan-2-yl)benzene: Reduction product of this compound.
(4-Alkynylbutan-2-yl)benzene: Can undergo cycloaddition with azides.
Uniqueness
This compound is unique due to its azido group, which imparts reactivity that is not present in its brominated or aminated counterparts. This reactivity makes it a valuable intermediate in organic synthesis and bioconjugation.
属性
IUPAC Name |
4-azidobutan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-9(7-8-12-13-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCLJJYHOMPKMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN=[N+]=[N-])C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[4-(Bromomethyl)phenoxy]-2-methylpyridine hydrobromide](/img/structure/B13507322.png)

![1-Oxa-8-azaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13507331.png)
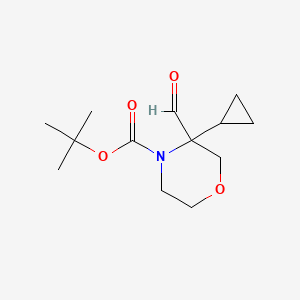
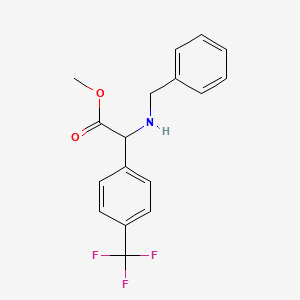

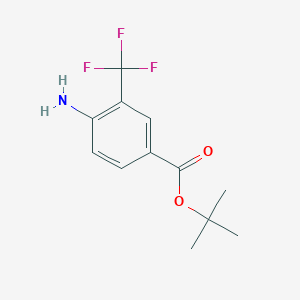
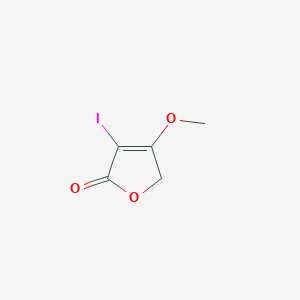
![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)
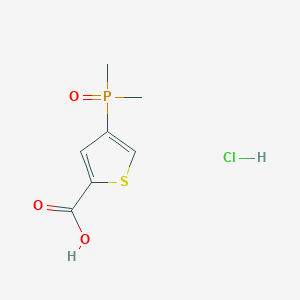

![8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)


